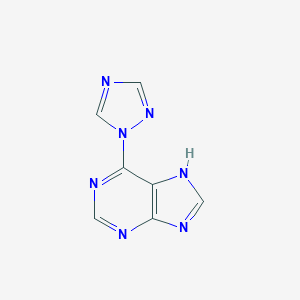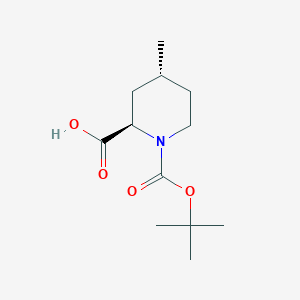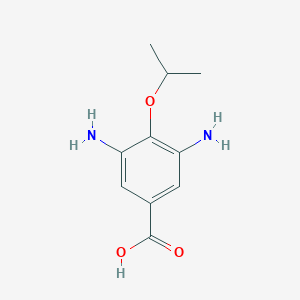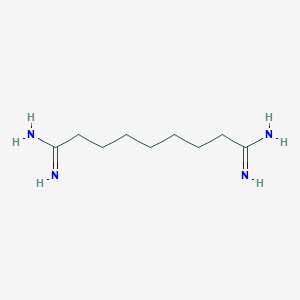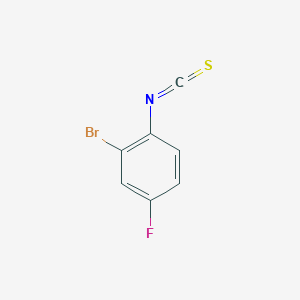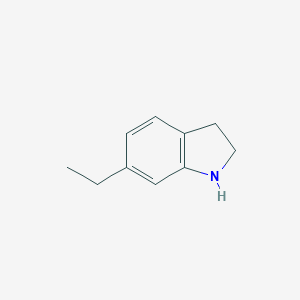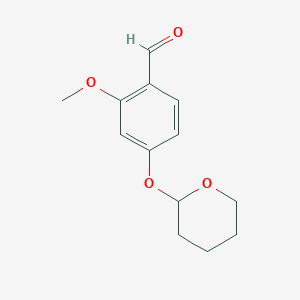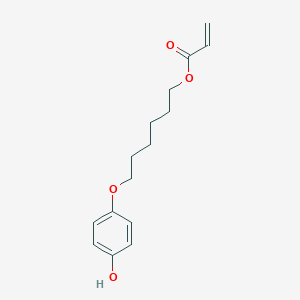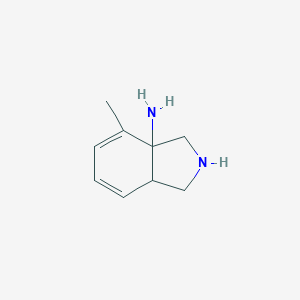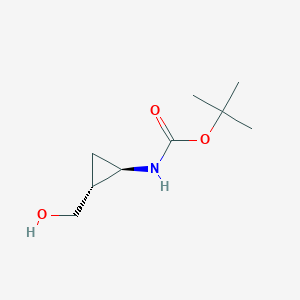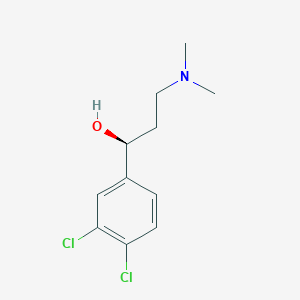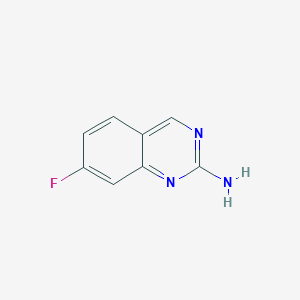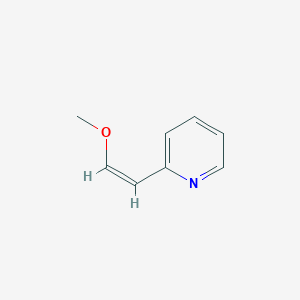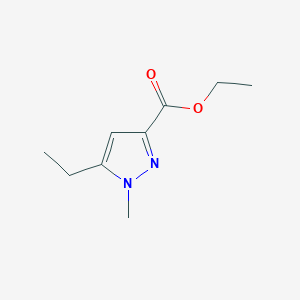
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate
説明
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate belongs to the family of pyrazole derivatives. Pyrazoles are a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms opposite each other.
Synthesis Analysis
Pyrazole derivatives are often synthesized using condensation reactions involving various reactants. For instance, the synthesis of similar compounds like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate involves a one-pot condensation reaction using ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine (Viveka et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using techniques like X-ray diffraction, NMR spectroscopy, and DFT studies. These analyses reveal the crystalline structure, molecular geometry, and electronic properties of the compound. For example, ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate's molecular structure was analyzed using X-ray diffraction and DFT calculations (Zhao & Wang, 2023).
科学的研究の応用
Synthetic Chemistry Applications
Pyrazole derivatives serve as a privileged scaffold for synthesizing heterocyclic compounds due to their unique reactivity and structural versatility. Gomaa and Ali (2020) highlight the utility of pyrazole derivatives, specifically focusing on 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, as building blocks for creating a wide array of heterocyclic compounds such as pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more. The review underlines the synthesis and application of these derivatives in creating various classes of heterocyclic compounds and dyes, emphasizing their mild reaction conditions and broad range of precursors including amines, α-aminocarboxylic acids, their esters, phenols, and malononitriles (Gomaa & Ali, 2020).
Medicinal Chemistry Applications
Pyrazole derivatives are known for their wide spectrum of biological activities, making them significant in medicinal chemistry. A review by Shaaban, Mayhoub, and Farag (2012) covers the therapeutic applications of pyrazoline derivatives, documenting their antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer properties, and more. The review emphasizes the versatility of pyrazoline derivatives in drug discovery, suggesting their potential in developing new therapeutic agents (Shaaban, Mayhoub, & Farag, 2012).
Sharma et al. (2021) further elaborate on the significance of methyl-substituted pyrazoles in medicinal chemistry, highlighting their potent biological activities and the synthetic approaches for these derivatives. The review underscores the importance of pyrazole nucleus in generating new leads with high efficacy and reduced microbial resistance in medicinal chemistry (Sharma et al., 2021).
Material Science Applications
In the domain of material science, pyrazole derivatives find applications in chemical modifications and synthesis of materials. Heinze et al. (2008) discuss the use of ionic liquids containing pyrazole derivatives for cellulose modification, illustrating the versatility of pyrazole compounds in creating cellulose esters and carbanilates under mild conditions. This application highlights the role of pyrazole derivatives in developing new materials and enhancing the properties of existing ones (Heinze et al., 2008).
Safety And Hazards
The safety information for Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate indicates that it is classified as Acute Tox. 4 Oral, with a hazard statement of H302 . The signal word is Warning, and the recommended personal protective equipment includes a dust mask type N95 (US), Eyeshields, and Gloves .
将来の方向性
特性
IUPAC Name |
ethyl 5-ethyl-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-7-6-8(10-11(7)3)9(12)13-5-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSERUIWILZNIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622899 | |
| Record name | Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | |
CAS RN |
165744-14-9 | |
| Record name | Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

